3-Chloro-5-cyclopropoxypyridine
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Overview
Description
3-Chloro-5-cyclopropoxypyridine: is an organic compound with the molecular formula C8H8ClNO . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a chlorine atom at the third position and a cyclopropoxy group at the fifth position on the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-cyclopropoxypyridine typically involves the cyclopropylation of 3-chloropyridine. One common method is the reaction of 3-chloropyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of environmentally friendly solvents and reagents is also considered to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-cyclopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or potassium tert-butoxide in solvents such as tetrahydrofuran (THF) or ethanol.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed:
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of pyridine N-oxides.
Reduction Reactions: Formation of piperidine derivatives.
Scientific Research Applications
Chemistry: 3-Chloro-5-cyclopropoxypyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is used to study the interactions of pyridine derivatives with biological targets. It is also employed in the development of new bioactive molecules .
Medicine: Its unique structure allows for the exploration of novel therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyclopropoxypyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropoxy group and chlorine atom contribute to the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Chloro-5-methylphenylcarbamate: Similar in structure but with a methyl group instead of a cyclopropoxy group.
3-Chloro-5-fluorosalicylaldehyde: Contains a fluorine atom and an aldehyde group instead of a cyclopropoxy group.
Uniqueness: 3-Chloro-5-cyclopropoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C8H8ClNO |
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Molecular Weight |
169.61 g/mol |
IUPAC Name |
3-chloro-5-cyclopropyloxypyridine |
InChI |
InChI=1S/C8H8ClNO/c9-6-3-8(5-10-4-6)11-7-1-2-7/h3-5,7H,1-2H2 |
InChI Key |
UGZKAMLEUIBWGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CN=C2)Cl |
Origin of Product |
United States |
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